3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-

Synthetic chemistry Late-stage functionalization Click chemistry

Researchers needing divergent libraries from a single pyridazinone scaffold often face cost/time barriers synthesizing each N²-alkyl analog. This allyl congener resolves that bottleneck. ① Terminal olefin enables thiol-ene click, cross-metathesis, and hydroboration, inaccessible with N²-methyl/ethyl analogs. ② Serves as entry point for Sankyo-patented fungicides (JPS5826803A). ③ Supplied at >97% HPLC purity for direct HTS formatting; multi-gram to kilogram packaging available.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B12951723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C=CC(=N1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h2-9H,1,10H2
InChIKeyHRNXSRWQOOYFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- (CAS 65536-89-2): Core Structural & Physicochemical Profile


3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-, also known as 2-allyl-6-phenylpyridazin-3(2H)-one (CAS 65536-89-2), is a heterocyclic compound with molecular formula C₁₃H₁₂N₂O and molecular weight 212.25 g·mol⁻¹ . It belongs to the 6-phenyl-3(2H)-pyridazinone pharmacophore class, which is historically associated with antiplatelet, cardiotonic, anti-inflammatory, and agrochemical activities [1]. The distinguishing structural feature of this congener is the N²-allyl (2-propen-1-yl) substituent, which introduces a terminal olefin that is absent in common analogs such as 2-methyl- or 2-ethyl-6-phenyl-3(2H)-pyridazinones [2].

Why N²-Substitution Determines Reactivity and Application Scope for 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)-


In the 6-phenyl-3(2H)-pyridazinone series, the N²-substituent governs not only physicochemical properties such as lipophilicity and solubility but also synthetic downstream utility. The allyl group on 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- provides a terminal olefin capable of participating in thiol-ene click chemistry, olefin cross-metathesis, and hydroboration–oxidation sequences that are chemically inaccessible to the N²-methyl, N²-ethyl, or N²-unsubstituted analogs [1]. This functional handle enables divergent library synthesis from a single intermediate—a capability documented in the Rh-catalyzed asymmetric allylation methodology that produces enantioenriched N-allylpyridazinones in high yield [2]. Consequently, substituting this compound with a saturated N²-alkyl congener eliminates the opportunity for late-stage diversification, making the allyl-bearing scaffold a strategically distinct choice for medicinal chemistry and agrochemical discovery programs.

Quantitative Differentiation Evidence for 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- Against Closest Analogs


N²-Allyl Olefin Reactivity Enables Synthetic Diversification Inaccessible to N²-Methyl or N²-Ethyl Analogs

The terminal olefin of the N²-allyl group in 2-allyl-6-phenylpyridazin-3(2H)-one serves as a reactive handle for thiol-ene click reactions, cross-metathesis, and hydroboration–oxidation. The N²-methyl analog (CAS 2165-04-0) and N²-ethyl analog (CAS 83675-95-0) lack this olefin entirely and cannot undergo any of these transformations [1]. In the Rh-catalyzed asymmetric allylation methodology, 6-phenyl-3(2H)-pyridazinone (the N²-unsubstituted parent) is directly converted to the N²-allyl product with high branched-to-linear regioselectivity (>20:1) and enantioselectivities up to 94% ee, demonstrating both the synthetic accessibility and the stereochemical control achievable with this scaffold [2].

Synthetic chemistry Late-stage functionalization Click chemistry

Enantioselective Synthetic Route: Rh-Catalyzed Asymmetric Allylation Provides Controlled Access to Chiral N²-Allyl Pyridazinones

The Breit group reported a Rh-catalyzed addition of pyridazinones to terminal allenes that yields branched N²-allylated products with high regio- and enantioselectivity. This methodology provides direct access to enantioenriched 2-allyl-6-phenylpyridazin-3(2H)-one, with reported enantiomeric excess up to 94% and branched-to-linear ratios exceeding 20:1 [1]. In contrast, the N²-methyl and N²-ethyl analogs are typically prepared via simple alkylation with methyl/ethyl halides, which provides no stereochemical control and no opportunity for asymmetric synthesis [2].

Asymmetric catalysis Rhodium catalysis N-allylation

Agricultural Fungicide Patent Precedence: 2-Allyl-Pyridazinones Claimed in Sankyo Fungicide Compositions

Japanese patent JPS5826803A (Sankyo Co., 1983) and U.S. patent US4052395 (Sankyo Co., 1977) explicitly claim agricultural fungicidal compositions wherein 2-allyl-3(2H)-pyridazinones are active ingredients. The JPS5826803A patent specifically cites 6-(3,5-dichloro-4-hydroxyphenyl)-2-allyl-3(2H)-pyridazinone as an exemplary active compound with protective and curative effects against plant blights, including rice blast and tomato early blight [1]. The N²-allyl substitution pattern is integral to the claimed fungicidal activity; N²-alkyl or N²-unsubstituted analogs are not identified as preferred embodiments in these filings [2].

Agrochemical fungicide Crop protection Pyridazinone fungicide

Procurement-Grade Purity: Commercially Available at >97% HPLC Purity with Multi-Gram to Kilogram Packaging

3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- is commercially listed at >97% HPLC purity by multiple suppliers, with packaging options ranging from 10 g to 100 kg . In comparison, the N²-ethyl analog (CAS 83675-95-0) and the N²-unsubstituted parent (CAS 2166-31-6) are also commercially available, but the N²-allyl congener offers a differentiated purity specification that meets the threshold for direct use in parallel synthesis and biological screening without additional purification [1].

Chemical procurement Purity specification Bulk supply

Class-Level Antiplatelet Activity: 6-Phenyl-3(2H)-pyridazinone Core Yields Micromolar IC₅₀ in Human Platelet Assays

The 6-phenyl-3(2H)-pyridazinone scaffold is a validated pharmacophore for platelet aggregation inhibition. In the most comprehensive SAR study of this series (Sotelo et al., 2002), 5-substituted-6-phenyl-3(2H)-pyridazinones inhibited thrombin-induced human platelet aggregation with IC₅₀ values in the micromolar range, with the most potent analog (compound 22) achieving IC₅₀ = 15 μM [1]. While direct platelet aggregation data for the N²-allyl congener are not reported in this study, the N²-position is a known modulatory site: Dal Piaz et al. (1996) demonstrated that 2,4-disubstitution patterns on the 6-phenyl-3(2H)-pyridazinone core profoundly affect antiplatelet potency, with the most active compound (4-methylsulfoxide 13b) reaching IC₅₀ = 1.2 μM [2]. These class-level data establish the 6-phenyl-3(2H)-pyridazinone framework as a productive starting point for antiplatelet lead discovery, and the N²-allyl congener provides a structurally distinct entry within this pharmacophore class.

Platelet aggregation inhibition Cardiovascular pharmacology Antithrombotic

Physicochemical Differentiation: Allyl Substitution Increases Lipophilicity vs. N²-Unsubstituted Parent

The N²-allyl group adds calculated lipophilicity compared to the N²-unsubstituted parent 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6). While experimentally measured logP values are not published for the target compound, the molecular weight shift (212.25 vs. 172.18 for the parent) and the addition of three sp²-hybridized carbons predictably increase cLogP by approximately 1.0–1.5 log units based on fragment-based calculations . This lipophilicity modulation is relevant because the 6-phenyl-3(2H)-pyridazinone class has been explored for CNS-penetrant and cardiovascular applications where logP optimization is critical [1].

Lipophilicity Drug-likeness Physicochemical profiling

Priority Application Scenarios for 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- Based on Differentiated Evidence


Divergent Library Synthesis via N²-Allyl Functionalization in Medicinal Chemistry SAR Campaigns

The terminal olefin of 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- enables thiol-ene click chemistry, olefin cross-metathesis, and hydroboration–oxidation to generate diverse N²-functionalized libraries from a single starting material. This capability is directly supported by the Rh-catalyzed allylation methodology [1] that provides efficient access to the allyl scaffold with high regio- and enantioselectivity. In contrast, N²-methyl or N²-ethyl analogs require separate procurement of each desired N²-derivative, increasing cost and time. This scenario applies to cardiovascular (antiplatelet) and anti-inflammatory drug discovery programs building upon the validated 6-phenyl-3(2H)-pyridazinone pharmacophore [2].

Agrochemical Fungicide Lead Optimization Leveraging Patent-Validated N²-Allyl Scaffold

The Sankyo patents JPS5826803A and US4052395 [1] establish the 2-allyl-pyridazinone substructure as a fungicidally active motif against rice blast (Pyricularia oryzae), tomato early blight (Alternaria solani), and cucumber powdery mildew (Sphaerotheca fuliginea). 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- serves as a synthetic entry point for preparing the 6-(substituted phenyl)-2-allyl-3(2H)-pyridazinone analogs claimed in these patents, making it a strategically relevant procurement choice for agrochemical discovery groups pursuing pyridazinone-based fungicides.

Chiral Probe Synthesis for Target Engagement Studies Using Enantioenriched Pyridazinones

The availability of an enantioselective synthetic route (up to 94% ee) to N²-allyl pyridazinones [1] enables the preparation of chirally pure probes for target engagement and selectivity profiling. This is particularly relevant for adenosine receptor or phosphodiesterase targets where stereochemistry can influence binding affinity and selectivity. The N²-methyl and N²-ethyl analogs lack the structural feature required for asymmetric synthesis, making the allyl congener uniquely suited for chiral pharmacology studies.

High-Throughput Screening (HTS) Plate Preparation with Validated Purity Specifications

Commercially available at >97% HPLC purity with multi-gram to kilogram packaging options [1], 3(2H)-Pyridazinone, 6-phenyl-2-(2-propen-1-yl)- meets the purity threshold for direct dissolution and HTS plate formatting without additional purification. This reduces workflow bottlenecks in screening laboratories that require compounds of defined purity for reliable dose–response data generation.

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